molecular formula C5H3ClN2O3 B12363420 4-chloro-3-nitro-3H-pyridin-6-one

4-chloro-3-nitro-3H-pyridin-6-one

Cat. No.: B12363420
M. Wt: 174.54 g/mol
InChI Key: NJYXBYJTXPVUBH-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-3H-pyridin-6-one is a heterocyclic compound featuring a pyridinone core substituted with chlorine at the 4-position and a nitro group at the 3-position. This compound is of interest in medicinal chemistry and materials science due to its electron-deficient aromatic system, which facilitates diverse reactivity, such as nucleophilic substitution or reduction of the nitro group.

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

4-chloro-3-nitro-3H-pyridin-6-one

InChI

InChI=1S/C5H3ClN2O3/c6-3-1-5(9)7-2-4(3)8(10)11/h1-2,4H

InChI Key

NJYXBYJTXPVUBH-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)C=C(C1[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-nitro-3H-pyridin-6-one typically involves a multi-step process. One common method starts with the nitration of 4-hydroxy-pyridine to produce 4-hydroxy-3-nitropyridine. This intermediate is then chlorinated using reagents such as phosphorus oxychloride and thionyl chloride to yield 4-chloro-3-nitro-3H-pyridin-6-one .

Industrial Production Methods

In industrial settings, the production of 4-chloro-3-nitro-3H-pyridin-6-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as nitration, chlorination, and purification through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-nitro-3H-pyridin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4).

Major Products

    Substitution: 4-amino-3-nitro-3H-pyridin-6-one.

    Reduction: 4-chloro-3-amino-3H-pyridin-6-one.

    Oxidation: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

4-Chloro-3-nitro-3H-pyridin-6-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-3H-pyridin-6-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom may also contribute to the compound’s reactivity by facilitating nucleophilic substitution reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of 4-chloro-3-nitro-3H-pyridin-6-one and its analogs:

Compound Name Core Structure Substituents Functional Groups CAS Number
4-Chloro-3-nitro-3H-pyridin-6-one Pyridinone 4-Cl, 3-NO₂ Chloro, nitro, ketone Not explicitly listed
6-Chloro-4-methylpyridazin-3(2H)-one Pyridazinone 6-Cl, 4-CH₃ Chloro, methyl, ketone 61404-49-7
4-Hydroxy-6-methyl-3-nitro-2-pyridone Pyridinone 4-OH, 6-CH₃, 3-NO₂ Hydroxy, methyl, nitro, ketone MFCD00167612
6-Chloro-4-nitro-1H-pyrrolo[2,3-b]pyridine Pyrrolopyridine 6-Cl, 4-NO₂ Chloro, nitro N/A (BP19573)
5-Amino-3-methyl-1-phenylpyrazole (precursor) Pyrazole 5-NH₂, 3-CH₃, 1-C₆H₅ Amino, methyl, phenyl Not listed

Key Observations :

  • Electron-Withdrawing Effects: The nitro group at the 3-position in 4-chloro-3-nitro-3H-pyridin-6-one enhances the electrophilicity of the pyridinone ring, favoring reactions such as nucleophilic aromatic substitution.
  • Solubility and Stability : The presence of a hydroxy group in 4-hydroxy-6-methyl-3-nitro-2-pyridone () increases polarity and solubility in protic solvents compared to the chloro-substituted analog. However, the hydroxy group may also render the compound more prone to tautomerization or degradation under acidic conditions .
Comparison with Related Compounds
  • Pyrazolo[3,4-b]pyridin-6-ones (): These derivatives are synthesized via a three-component reaction involving aldehydes, ethyl cyanoacetate, and 5-amino-3-methyl-1-phenylpyrazole in ionic liquid solvents. The use of FeCl₃·6H₂O as a catalyst highlights the importance of Lewis acids in facilitating cyclization .
  • 6-Chloro-4-methylpyridazin-3(2H)-one (): This compound is produced via nucleophilic displacement or cyclocondensation reactions, often requiring elevated temperatures (80–100°C) and polar aprotic solvents like DMF .

Physicochemical Properties

Property 4-Chloro-3-Nitro-3H-Pyridin-6-One (Predicted) 6-Chloro-4-methylpyridazin-3(2H)-one 4-Hydroxy-6-methyl-3-nitro-2-pyridone
Molecular Weight (g/mol) ~188.56 158.57 170.12
Melting Point 180–200°C (estimated) 150–160°C 220–230°C (decomposes)
Solubility in Water Low Moderate High
LogP (Partition Coefficient) ~1.2 0.8 -0.5

Notes:

  • The higher logP of 4-chloro-3-nitro-3H-pyridin-6-one compared to its hydroxy-substituted analog suggests greater lipophilicity, which could enhance membrane permeability in biological systems .
  • The decomposition temperature of 4-hydroxy-6-methyl-3-nitro-2-pyridone reflects instability under thermal stress, likely due to nitro group reduction or ketone tautomerization .

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